An In-depth Technical Guide to 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
An In-depth Technical Guide to 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
This technical guide provides a comprehensive overview of the chemical structure, properties, isolation, and biological activity of the cucurbitane-type triterpenoid, 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Chemical Structure and Properties
5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a complex tetracyclic triterpenoid belonging to the cucurbitane family. These compounds are characteristically produced by plants of the Cucurbitaceae family, such as Momordica charantia (bitter melon) and its relatives.[1][2] The core structure features a distinctive 5,19-epoxy bridge and a methoxy group at the C-25 position.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | (1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0¹﹐¹³.0⁴﹐¹².0⁵﹐⁹]nonadec-2-en-16-ol | PubChem |
| Synonyms | 5β,19-Epoxy-25-methoxycucurbita-6,23-dien-3β-ol | ResearchGate |
| CAS Number | 81910-39-6 | PubChem |
| Molecular Formula | C₃₁H₅₀O₃ | PubChem |
| Molecular Weight | 470.7 g/mol | PubChem |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 6.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 470.37599545 | PubChem |
| Monoisotopic Mass | 470.37599545 | PubChem |
| Topological Polar Surface Area | 38.7 Ų | PubChem |
| Heavy Atom Count | 34 | PubChem |
Experimental Protocols
Isolation from Natural Sources
5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol has been isolated from plants of the Momordica genus. A general workflow for the isolation of this and similar cucurbitane triterpenoids is outlined below.
Detailed Methodology (General Protocol):
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Plant Material Collection and Preparation: Fresh leaves of Momordica foetida are collected, air-dried, and ground into a fine powder.
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Extraction: The powdered plant material is exhaustively extracted with chloroform at room temperature. The solvent is then evaporated under reduced pressure to yield a crude chloroform extract.
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Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
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Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
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Purification: The fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol.
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Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC, and NOESY) and Mass Spectrometry (MS).
Chemical Synthesis
While a specific total synthesis for 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol has not been reported, the asymmetric de novo synthesis of a related cucurbitane triterpenoid, octanorcucurbitacin B, provides a viable synthetic strategy for the cucurbitane core. This approach deviates from the biosynthetic pathway and allows for the direct assembly of the complex tetracyclic skeleton.
Key Synthetic Steps for the Cucurbitane Core:
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Annulative Cross-Coupling and Intramolecular Heck Reaction: A chiral enyne starting material undergoes a sequence of these reactions to construct a polyunsaturated tetracycle containing the C9 and C13 quaternary centers.
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Stereoselective Installations: Subsequent steps involve hydroxy-directed Simmons-Smith cyclopropanation, regioselective deconjugative alkylation, and allylic oxidation to introduce further stereocenters and functional groups.
This synthetic approach offers a pathway for the laboratory-scale production of various cucurbitane triterpenoids for further biological evaluation.
Biological Activity and Signaling Pathways
The biological activities of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol have not been extensively studied. However, research on structurally similar cucurbitane triterpenoids isolated from Momordica species provides insights into its potential therapeutic effects.
A closely related compound, 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT) , has been shown to exhibit significant cytotoxic activity against human hepatocellular carcinoma (HCC) cells. The proposed mechanism of action involves the induction of apoptosis through the activation of the mitochondrial-dependent pathway.
Mechanism of Action:
ECDT treatment in HCC cells leads to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38MAPK). This activation is believed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. The resulting imbalance in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.
Given the structural similarity, it is plausible that 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol may exhibit similar cytotoxic and pro-apoptotic activities, warranting further investigation into its potential as an anticancer agent.
Data Presentation
Table 3: Spectroscopic Data for Structurally Similar Cucurbitane Triterpenoids
Due to the limited availability of the full-text article detailing the specific spectroscopic data for 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol, this table presents typical ¹H and ¹³C NMR chemical shifts for key structural features of related 5,19-epoxycucurbitane triterpenoids isolated from Momordica species. These values can serve as a reference for the characterization of the target compound.
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3 | 3.20-3.40 (m) | 78.0-79.0 |
| 6 | 5.60-5.80 (d) | 128.0-129.0 |
| 7 | 5.80-6.00 (dd) | 127.0-128.0 |
| 19 | Methylene protons part of the epoxy ring | ~70.0 |
| 23 | 5.30-5.50 (m) | 124.0-125.0 |
| 24 | 5.30-5.50 (m) | 134.0-135.0 |
| 25-OCH₃ | 3.10-3.30 (s) | 50.0-51.0 |
| Me-18 | 0.80-0.90 (s) | 15.0-16.0 |
| Me-21 | 0.90-1.00 (d) | 19.0-20.0 |
| Me-26 | 1.20-1.30 (s) | 29.0-30.0 |
| Me-27 | 1.20-1.30 (s) | 29.0-30.0 |
| Me-28 | 1.00-1.10 (s) | 28.0-29.0 |
| Me-29 | 0.70-0.80 (s) | 16.0-17.0 |
| Me-30 | 1.30-1.40 (s) | 25.0-26.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific stereochemistry of the molecule.
Conclusion and Future Directions
5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a promising natural product with a complex and interesting chemical architecture. Based on the biological activities of structurally related compounds, it holds potential for further investigation as a therapeutic agent, particularly in the area of oncology.
Future research should focus on:
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Complete Isolation and Characterization: Obtaining a full spectroscopic dataset for 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol to confirm its structure unequivocally.
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Total Synthesis: Developing a targeted total synthesis to enable the production of sufficient quantities for extensive biological testing and the generation of analogs for structure-activity relationship studies.
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Biological Evaluation: Screening the compound against a panel of cancer cell lines and in relevant in vivo models to determine its efficacy and mechanism of action.
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Target Identification: Elucidating the specific molecular targets of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol to better understand its biological effects.
This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing cucurbitane triterpenoid.
